![molecular formula C11H9ClFI B2679192 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287287-65-2](/img/structure/B2679192.png)
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane, also known as CF3I, is a halocarbon compound that has been widely used in scientific research. It is a colorless gas that has a sweet odor and is soluble in organic solvents. CF3I is known for its high reactivity and has been used in a variety of applications, including as a fire extinguishing agent, a sterilant, and a propellant.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is not well understood. It is believed to act as a halogenating agent, reacting with organic compounds to form halogenated derivatives. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has also been shown to be a potent oxidizing agent, and it can react with a variety of substrates, including alkenes, alkynes, and aromatics.
Biochemical and Physiological Effects
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a potent oxidizing agent, and it can react with biological molecules, such as proteins and DNA. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has also been shown to be toxic to some microorganisms, and it has been used as a sterilant for medical equipment.
Advantages and Limitations for Lab Experiments
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a halogenating agent and as a precursor for fluorinated compounds. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is also a potent oxidizing agent, and it can be used to oxidize a variety of substrates. However, 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has some limitations for use in lab experiments. It is a toxic and potentially hazardous compound that requires careful handling and storage. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is also expensive and difficult to synthesize in large quantities.
Future Directions
There are several future directions for research on 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane. One area of interest is in the development of new synthetic methods for 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane. Another area of interest is in the use of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane as a halogenating agent and as a precursor for fluorinated compounds. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane may also have potential as a sterilant for medical equipment and as a fire extinguishing agent in the electronics industry. Further research is needed to fully understand the biochemical and physiological effects of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is a complex process that involves several steps. The most common method for synthesizing 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is by reacting iodine with CF3Cl in the presence of a catalyst. The reaction takes place under high pressure and at high temperatures. The yield of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane can be improved by using a solvent, such as acetonitrile, to dissolve the reactants.
Scientific Research Applications
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has been widely used in scientific research due to its high reactivity and unique properties. It has been used as a reagent in organic synthesis, as a precursor for fluorinated compounds, and as a halogenating agent. 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has also been used as a sterilant for medical equipment and as a fire extinguishing agent in the electronics industry.
properties
IUPAC Name |
1-(5-chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFI/c12-7-1-2-9(13)8(3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAAPMSYNGPYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

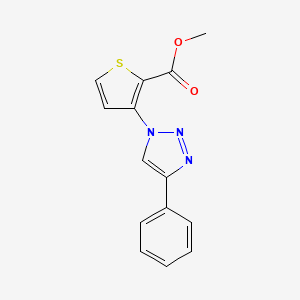
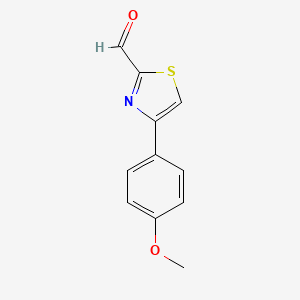
![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2679111.png)
![3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea](/img/structure/B2679112.png)
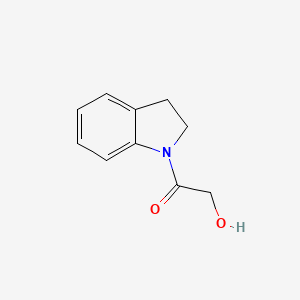
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2679115.png)
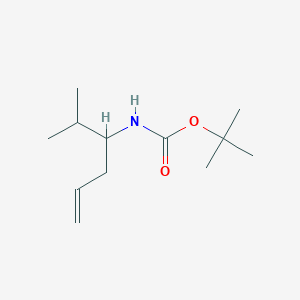
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2679123.png)
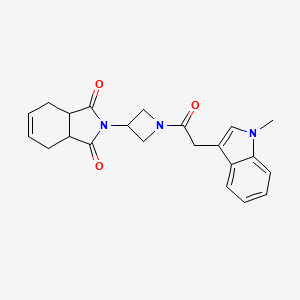
![3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2679127.png)


![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679130.png)
![6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2679132.png)